molecular formula C24H19NO3 B11523931 2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide

2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide

Cat. No.: B11523931
M. Wt: 369.4 g/mol
InChI Key: BPLSQTVRZUSRAO-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide is an organic compound with the molecular formula C24H19NO3 It is known for its unique structure, which includes a furan ring substituted with phenyl and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and phenoxyphenyl groups can be done through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(3-phenoxyphenyl)-5-phenyl-3-furamide
  • 2-methyl-N-(3-phenoxyphenyl)butanamide

Uniqueness

2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

2-methyl-N-(3-phenoxyphenyl)-5-phenylfuran-3-carboxamide

InChI

InChI=1S/C24H19NO3/c1-17-22(16-23(27-17)18-9-4-2-5-10-18)24(26)25-19-11-8-14-21(15-19)28-20-12-6-3-7-13-20/h2-16H,1H3,(H,25,26)

InChI Key

BPLSQTVRZUSRAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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